(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate
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Overview
Description
(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate is an organic compound with the molecular formula C16H11NO4 It is a derivative of phenyl acetate and contains both a cyanophenyl and a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate typically involves the esterification of 2-(4-formylphenoxy)acetic acid with (4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)acetic acid.
Reduction: 2-(4-hydroxyphenoxy)acetic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyanophenyl group may also interact with hydrophobic pockets in biological macromolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanophenyl)methyl 2-(4-hydroxyphenoxy)acetate
- (4-Cyanophenyl)methyl 2-(4-carboxyphenoxy)acetate
- (4-Methoxyphenyl)methyl 2-(4-formylphenoxy)acetate
Uniqueness
(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate is unique due to the presence of both a cyanophenyl and a formylphenoxy group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-cyanophenyl)methyl 2-(4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDJHNHVLGCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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